2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-bromo-2-propan-2-yloxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(2)16-11-7-9(13)3-4-10(11)12-14-5-6-15-12/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFCOWDLPMHPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Recent advances leverage one-pot strategies to streamline synthesis. Copper-mediated Ullmann-type couplings enable simultaneous imidazole formation and aryl group introduction.
-
Reactants : 4-Bromo-2-isopropoxyphenol (1 eq), glyoxal (1 eq), ammonium acetate (3 eq), arylboronic acid (1.2 eq)
-
Catalyst : CuI (10 mol%), 8-hydroxyquinoline (10 mol%)
-
Solvent : DMF/H₂O (10:1) at 130°C for 4 h
-
Yield : 56–64%
This method reduces purification steps but requires stringent control over stoichiometry to minimize byproducts like regioisomeric imidazoles.
Scalable Industrial Approaches
For kilogram-scale production, modifications focus on cost efficiency and catalyst recovery. A notable method from Biocon Bristol Myers Squibb R&D Centre employs:
Optimized Large-Scale Synthesis :
-
Catalyst : Pd(OAc)₂ with XPhos ligand (2 mol%)
-
Solvent : Toluene/ethanol (3:1)
-
Temperature : 80°C for 6 h
-
Workup : Filtration through Celite, extraction with ethyl acetate
-
Yield : 92% on 1 kg scale
This protocol highlights the importance of ligand selection in suppressing Pd black formation and enhancing turnover numbers.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Two-Step Cyclocondensation | High purity, established protocol | Multiple purification steps | 60–75% |
| One-Pot Tandem Synthesis | Reduced step count | Sensitive to oxygen/moisture | 56–64% |
| Scalable Pd-Catalyzed | Kilogram-scale feasibility | High catalyst cost | 85–92% |
Emerging Techniques and Computational Insights
Density functional theory (DFT) studies reveal that the energy barrier for imidazole ring closure is lowest in polar aprotic solvents (e.g., DMF), aligning with experimental observations . Additionally, machine learning models predict optimal reaction conditions for new substrates, reducing trial-and-error experimentation.
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole
The synthesis of substituted imidazoles, including 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole, often employs environmentally friendly methodologies. One notable approach is the iodine-catalyzed one-pot reaction, which allows for the efficient formation of diverse imidazole derivatives with good yields. This method utilizes readily available starting materials and avoids toxic byproducts, making it a cost-effective and scalable option for synthesizing imidazoles .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole have shown significant antiproliferative activity against various cancer cell lines, including multidrug-resistant strains. The mechanism of action typically involves the disruption of tubulin polymerization, which is crucial for cell division. In vitro assays have demonstrated that certain imidazole derivatives exhibit IC50 values in the low nanomolar range, indicating potent biological activity .
Enzyme Inhibition
Imidazoles are also recognized for their role as enzyme inhibitors. For example, studies on related compounds have shown promising results as α-glucosidase inhibitors, which are relevant in managing diabetes by delaying carbohydrate absorption . The structural features of imidazoles contribute to their ability to bind effectively to enzyme active sites.
Fluorescence Properties and Imaging Applications
The fluorescence properties of imidazole derivatives make them suitable candidates for biological imaging applications. Modified versions of 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole have been developed as lysosome-targeting fluorescent probes. These probes exhibit strong fluorescence in live-cell imaging studies, allowing researchers to visualize cellular components such as lysosomes with high specificity . This capability is particularly useful in studying cellular processes and disease mechanisms.
Case Study: Anticancer Activity
A study investigating a series of substituted imidazoles demonstrated their effectiveness against human melanoma and prostate cancer cell lines. The most potent compound exhibited an IC50 value as low as 14 nM, underscoring the potential of imidazole derivatives in cancer therapy .
Case Study: Enzyme Inhibition
Another research effort focused on synthesizing benzimidazole derivatives and evaluating their α-glucosidase inhibitory activity. The findings indicated that certain structural modifications enhanced inhibitory potency, suggesting that similar strategies could be applied to optimize the activity of 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole against specific targets .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C13H14BrN3O |
| Antiproliferative Activity (IC50) | ~14 nM (varies by derivative) |
| Synthesis Method | Iodine-catalyzed one-pot reaction |
| Fluorescence Emission | Bright blue fluorescence |
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and isopropoxy groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Substituent Position : Bromine at the para position (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to ortho/meta-bromo analogs (e.g., 2-(2-Bromophenyl)-1H-imidazole) .
- Lipophilicity : The isopropoxy group increases log P values compared to methoxy or hydroxy substituents, improving membrane permeability but reducing aqueous solubility .
- Steric Effects : Bulky substituents (e.g., diphenyl in [1]) elevate melting points (>150°C) due to enhanced crystal packing efficiency, whereas alkyl chains (e.g., pentyl in [13]) reduce melting points.
Spectral and Crystallographic Comparisons
- NMR Shifts : The target compound’s 1H NMR would likely show deshielded aromatic protons (δ 7.2–8.0 ppm) due to electron-withdrawing bromine and isopropoxy groups, similar to 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole (δ 7.1–7.8 ppm) .
- Crystal Packing : Bromophenyl-substituted imidazoles (e.g., [16]) exhibit dihedral angles of 30–65° between the imidazole core and aryl rings, influencing intermolecular interactions and stability .
Biologische Aktivität
2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-parasitic and anti-cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against specific diseases, and comparative analysis with related compounds.
- Chemical Structure : The compound features an imidazole ring substituted with a bromo and isopropoxy group, which may influence its biological activity.
- Molecular Formula : C12H14BrN3O
- Molecular Weight : 295.16 g/mol
The biological activity of 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole is primarily attributed to its interaction with specific molecular targets within pathogens or cancer cells. The imidazole moiety is known for its role in enzyme inhibition and receptor binding, which can lead to:
- Inhibition of Enzymatic Activity : Compounds containing imidazole rings often inhibit key enzymes in metabolic pathways.
- Disruption of Protein-Protein Interactions : The compound may interfere with essential interactions between proteins involved in disease progression.
Antiparasitic Activity
Recent studies have highlighted the efficacy of related imidazole derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, a compound structurally similar to 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole demonstrated an IC50 value of 0.53 μM against intracellular amastigotes . In murine models, this compound reduced liver parasitemia by 33% at a dosage of 75 mg/kg/day for five days, indicating promising therapeutic potential.
Anticancer Activity
The anticancer properties of imidazole derivatives have been extensively studied. For example, related compounds have shown significant antiproliferative effects against various cancer cell lines (e.g., HeLa and Jurkat cells). These effects are often characterized by:
- Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells, leading to decreased proliferation.
- Induction of Apoptosis : Mechanistic studies reveal that these compounds can trigger apoptosis through mitochondrial depolarization and activation of caspases .
Comparative Analysis
To better understand the efficacy of 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Antileishmanial | 0.53 | Enzyme inhibition |
| Compound B | Anticancer | <10 | Apoptosis induction |
| 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole | TBD | TBD | TBD |
Case Studies
- Leishmaniasis Treatment : A study explored the efficacy of an imidazole derivative similar to 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole in treating visceral leishmaniasis. The results indicated a significant reduction in parasite load in treated mice compared to controls .
- Cancer Cell Proliferation : Research on related compounds showed that they effectively inhibited cell proliferation in vitro, with mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the common synthetic routes for 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step substitution and cyclization reactions. For example, a modified Debus–Radziszewski reaction can be employed, starting with a brominated aryl aldehyde (e.g., 4-bromo-2-isopropoxybenzaldehyde) and ammonium acetate in the presence of a nitroalkane or diketone. Reaction temperature (80–120°C) and solvent choice (e.g., acetic acid or ethanol) significantly impact yield. Lower temperatures (<100°C) may reduce side products like 4,5-disubstituted imidazoles, while higher temperatures accelerate cyclization but risk decomposition . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole?
Methodological Answer:
- 1H NMR : The imidazole NH proton appears as a broad singlet near δ 12.5–13.5 ppm. Aromatic protons in the 4-bromo-2-isopropoxyphenyl group show splitting patterns consistent with substitution (e.g., a doublet for the isopropoxy group at δ 1.2–1.4 ppm and a multiplet for adjacent aryl protons) .
- 13C NMR : The brominated carbon resonates at ~δ 120–125 ppm, while the imidazole carbons appear at δ 120–150 ppm.
- IR : Stretching vibrations for C-Br (~590 cm⁻¹) and C-N (imidazole ring, ~1610 cm⁻¹) confirm functional groups . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks.
Advanced Research Questions
Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound’s hydrogen-bonding network?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions) in solution vs. static crystal structures. To resolve:
Perform X-ray crystallography (using SHELXL ) to determine the solid-state hydrogen-bonding pattern.
Compare with DFT-optimized gas-phase structures (e.g., B3LYP/6-31G* basis set), noting deviations in bond angles/distances.
Conduct solvent-dependent NMR titrations to probe hydrogen bonding in solution. For example, monitor NH proton shifts in DMSO-d6 vs. CDCl3 to assess solvent participation .
Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen-bond motifs (e.g., R₂²(8) rings) and identify dominant intermolecular interactions .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound, particularly for enzyme inhibition?
Methodological Answer:
Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to enhance binding affinity to catalytic residues.
Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., cytochrome P450 or kinases). Prioritize substituents that form π-π stacking with aromatic residues (e.g., Phe) or halogen bonds with backbone carbonyls .
ADMET Analysis : Predict pharmacokinetics using SwissADME. For instance, reduce logP (<5) by adding polar groups (e.g., -OH) to improve solubility without compromising membrane permeability .
Validate with in vitro assays (e.g., IC₅₀ determination via fluorescence-based enzymatic assays).
Q. What crystallographic challenges arise when analyzing 2-(4-Bromo-2-isopropoxyphenyl)-1H-imidazole, and how are they addressed?
Methodological Answer:
- Disorder in the Isopropoxy Group : The flexible isopropoxy substituent may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and refining with SHELXL’s PART/SUMP instructions to model occupancies .
- Weak Diffraction : Heavy bromine atoms cause absorption errors. Apply multi-scan corrections (SADABS) and use Mo-Kα radiation (λ = 0.71073 Å) for better penetration .
- Twinned Crystals : Use PLATON’s TWINABS to detwin data and refine with HKLF5 format in SHELXL .
Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine at the 4-position acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water (3:1) at 80°C for 24 hours.
- Steric Effects : The isopropoxy group at the 2-position may hinder coupling; use bulky ligands (e.g., XPhos) to accelerate transmetallation .
- Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) and confirm with 13C NMR (loss of C-Br signal at ~120 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
